L-Arginine methyl ester dihydrochloride

Catalog No.
S663474
CAS No.
26340-89-6
M.F
C7H18Cl2N4O2
M. Wt
261.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Arginine methyl ester dihydrochloride

CAS Number

26340-89-6

Product Name

L-Arginine methyl ester dihydrochloride

IUPAC Name

methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride

Molecular Formula

C7H18Cl2N4O2

Molecular Weight

261.15 g/mol

InChI

InChI=1S/C7H16N4O2.2ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;;/h5H,2-4,8H2,1H3,(H4,9,10,11);2*1H/t5-;;/m0../s1

InChI Key

XQYZOBNLCUAXLF-XRIGFGBMSA-N

SMILES

COC(=O)C(CCCN=C(N)N)N.Cl.Cl

Synonyms

26340-89-6;L-Argininemethylesterdihydrochloride;H-Arg-OMe.2HCl;MethylL-argininatedihydrochloride;H-Arg-OMe2HCl;(S)-Methyl2-amino-5-guanidinopentanoatedihydrochloride;SBB066039;methyl(2S)-2-amino-5-carbamimidamidopentanoatedihydrochloride;11030_FLUKA;L-Arginine,methylester,dihydrochloride;PubChem18611;L-Arginine,methylester,hydrochloride(1:2);AC1L3LKE;AC1Q3B1D;C7H18Cl2N4O2;KSC786I5P;11030_ALDRICH;SCHEMBL940540;CTK6I6457;2577-94-8(Parent);MolPort-003-925-882;XQYZOBNLCUAXLF-XRIGFGBMSA-N;ACT07708;EINECS247-622-0;ANW-25974

Canonical SMILES

COC(=O)C(CCCN=C(N)N)N.Cl.Cl

Isomeric SMILES

COC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl

L-NAME as a NOS Inhibitor

L-NAME competitively inhibits NOS by occupying the substrate binding site, thereby limiting the availability of L-arginine for NO synthesis. This property makes L-NAME a valuable tool for studying the role of NO in various biological systems. Researchers have used L-NAME to investigate the involvement of NO in:

  • Cardiovascular function: L-NAME administration can cause blood pressure elevation, suggesting a role for NO in blood pressure regulation.
  • Inflammation: L-NAME can exacerbate inflammatory responses, indicating a protective role of NO in inflammation.
  • Neurotransmission: L-NAME can affect learning and memory, suggesting a role for NO in neuronal function.

Other Potential Applications of L-NAME

While L-NAME is primarily used as a NOS inhibitor, research suggests it may have other potential applications:

  • Antimicrobial activity: Studies have shown that L-NAME can exhibit antimicrobial properties against certain pathogens.
  • Cancer research: L-NAME may influence tumor growth and metastasis, although the mechanisms are not fully understood.

L-Arginine methyl ester dihydrochloride is a derivative of the amino acid L-arginine, chemically classified as a methyl ester. Its chemical formula is C₇H₁₆N₄O₂·2HCl, and it possesses a molecular weight of approximately 261.15 g/mol. This compound appears as a white to pale yellow crystalline powder and is primarily utilized in biochemical research and pharmaceutical applications .

The primary proposed mechanism of action for L-NAME.2HCl is its role in NO production. L-arginine is a precursor for NO synthesis by nitric oxide synthase (NOS) enzymes. L-NAME.2HCl, due to its structural similarity to L-arginine, can compete with it as a substrate for NOS. This competition can lead to decreased NO production, potentially affecting various physiological processes regulated by NO, such as blood pressure, immune function, and wound healing [].

  • Potential Irritation: The presence of the hydrochloride salt suggests potential irritation to skin and eyes upon contact.
  • Potential Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.
  • Unknown Toxicity: Since L-NAME.2HCl is primarily used in research, detailed toxicity data is lacking.
Typical of amino acids and their derivatives. Key reactions include:

  • Hydrolysis: The methyl ester can be hydrolyzed to yield L-arginine and methanol in the presence of water and appropriate catalysts.
  • Deamination: Under certain conditions, L-arginine methyl ester can undergo deamination, leading to the formation of other nitrogenous compounds.
  • Nitric Oxide Production: It can serve as a substrate for nitric oxide synthase, resulting in the production of nitric oxide, which plays a crucial role in various physiological processes .

L-Arginine methyl ester dihydrochloride exhibits significant biological activity due to its role as a precursor for nitric oxide synthesis. Nitric oxide is vital for vascular regulation, neurotransmission, and immune responses. The compound has been studied for its potential effects on:

  • Vasodilation: By increasing nitric oxide levels, it can promote vasodilation, thereby improving blood flow and reducing blood pressure.
  • Neuroprotection: It may have neuroprotective effects due to its involvement in neurotransmitter signaling.
  • Antioxidant Properties: It has been suggested that L-arginine derivatives may possess antioxidant capabilities, contributing to cellular protection against oxidative stress .

The synthesis of L-Arginine methyl ester dihydrochloride typically involves the following steps:

  • Methylation of L-Arginine: L-arginine is reacted with methyl iodide or dimethyl sulfate in the presence of a base (such as sodium hydroxide) to form L-arginine methyl ester.
  • Formation of Dihydrochloride Salt: The resulting methyl ester is then treated with hydrochloric acid to produce the dihydrochloride salt form.

This method allows for high purity yields suitable for laboratory applications .

L-Arginine methyl ester dihydrochloride finds various applications across different fields:

  • Biochemical Research: It is commonly used in proteomics and studies involving nitric oxide pathways.
  • Pharmaceutical Development: Investigated for potential therapeutic uses in cardiovascular diseases due to its vasodilatory effects.
  • Nutritional Supplements: Sometimes included in supplements aimed at improving athletic performance and recovery due to its role in nitric oxide production .

Several compounds share structural similarities or biological functions with L-Arginine methyl ester dihydrochloride. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
L-ArginineParent amino acidDirect precursor for nitric oxide synthesis
N-Nitro-L-Arginine Methyl EsterStructural analogNonselective inhibitor of nitric oxide synthase
L-CitrullineRelated amino acidPrecursor for arginine synthesis; no direct methylation
L-NorvalineNon-natural amino acidInhibits arginase activity, affecting arginine metabolism

L-Arginine methyl ester dihydrochloride is unique due to its specific methylation at the arginine side chain, which alters its solubility and biological activity compared to these similar compounds. This modification enhances its stability and bioavailability while influencing its pharmacodynamics .

Related CAS

2577-94-8 (Parent)

Other CAS

26340-89-6

General Manufacturing Information

L-Arginine, methyl ester, hydrochloride (1:2): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types